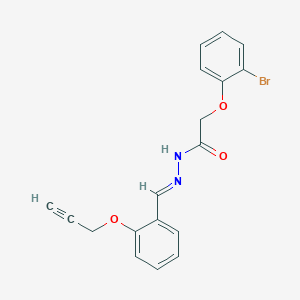![molecular formula C19H20ClN3O2 B11559020 N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B11559020.png)
N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The reaction is carried out in ethanol under reflux conditions for several hours, followed by gradual cooling to room temperature to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones or amides.
科学的研究の応用
N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological applications.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of nonlinear optical materials for optoelectronic applications.
作用機序
The mechanism of action of N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazone moiety plays a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE stands out due to its unique structural features, such as the presence of a 4-chlorophenyl group and a dimethylpropanamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C19H20ClN3O2 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC名 |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-(2,2-dimethylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-19(2,3)18(25)22-16-10-6-14(7-11-16)17(24)23-21-12-13-4-8-15(20)9-5-13/h4-12H,1-3H3,(H,22,25)(H,23,24)/b21-12+ |
InChIキー |
HRWGISGZPHMBDI-CIAFOILYSA-N |
異性体SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11558943.png)
![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11558957.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11558980.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11558984.png)

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-phenylbenzenesulfonamide](/img/structure/B11558996.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11558997.png)
![1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea](/img/structure/B11559005.png)
![N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11559015.png)
![2-{(E)-[2-({[(3,4,5-trimethoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11559025.png)
![4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11559028.png)
![2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol](/img/structure/B11559032.png)
![N-[2-(2-chlorophenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11559033.png)
